molecular formula C12H14N2O3 B2908060 Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate CAS No. 374909-94-1

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2908060
CAS No.: 374909-94-1
M. Wt: 234.255
InChI Key: HSHGIWUVGBURFR-UHFFFAOYSA-N
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Description

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate is an organic compound that belongs to the class of pyrazoles and furoates. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and furoate moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate typically involves the condensation of 3,5-dimethylpyrazole with a suitable furoate derivative. One common method includes the reaction of 3,5-dimethylpyrazole with methyl 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furoate moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate.

    Methyl 2-furoate: Another precursor used in the synthesis.

    Pyrazole derivatives: Compounds with similar pyrazole moieties but different substituents.

Uniqueness

This compound is unique due to the combination of pyrazole and furoate moieties in its structure.

Properties

IUPAC Name

methyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-6-9(2)14(13-8)7-10-4-5-11(17-10)12(15)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHGIWUVGBURFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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